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molecular formula C11H14FNO3 B8553649 Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate

Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate

Cat. No. B8553649
M. Wt: 227.23 g/mol
InChI Key: AAHSQPDAYLVAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405530

Procedure details

With ice cooling, a suspension of 2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid (10.0 g) in absolute methanol (400 ml, dried over magnesium) is saturated with HCl gas. After heating at 90° C. overnight, the solvent is removed under reduced pressure, and the residue is dried for 3 hours under the vacuum of an oil pump. After dissolving in absolute methanol (400 ml) and saturating with HCl gas, the mixture is heated at 90° C. overnight again. After evaporation of the solvent, the residue is dissolved in water and a solution of sodium carbonate is added with stirring until pH ~10. The suspension is extracted 3 times with ether; the combined ether extracts are filtered, washed carefully with water, dried (Na2SO4) and evaporated to give pure methyl-2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionate (7.5 g, 70%) as white crystals, m.p. 130° C.
Name
2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:14][F:15])([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].Cl.[CH3:17]O>>[CH3:17][O:4][C:3](=[O:5])[C:2]([NH2:1])([CH2:14][F:15])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid
Quantity
10 g
Type
reactant
Smiles
NC(C(=O)O)(CC1=CC=C(C=C1)O)CF
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring until pH ~10
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is dried for 3 hours under the vacuum of an oil pump
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving in absolute methanol (400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
saturating with HCl gas
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 90° C. overnight again
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
a solution of sodium carbonate is added
EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted 3 times with ether
FILTRATION
Type
FILTRATION
Details
the combined ether extracts are filtered
WASH
Type
WASH
Details
washed carefully with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1=CC=C(C=C1)O)(CF)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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